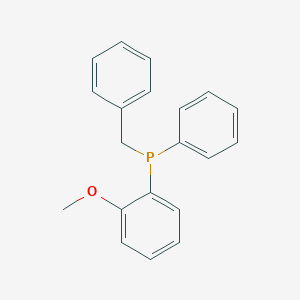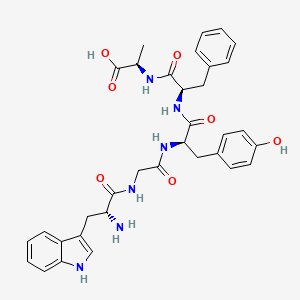
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is a synthetic peptide composed of four amino acids: D-tryptophan, glycine, D-tyrosine, D-phenylalanine, and D-alanine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:
Resin Loading: The first amino acid, D-alanine, is attached to the resin.
Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.
Coupling: The next amino acid, D-phenylalanine, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated for D-tyrosine, glycine, and D-tryptophan.
Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines streamline the SPPS process, allowing for the efficient production of large quantities of the peptide with high purity.
Análisis De Reacciones Químicas
Types of Reactions
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine can undergo various chemical reactions, including:
Oxidation: The tryptophan and tyrosine residues can be oxidized under specific conditions.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Functional groups on the amino acid side chains can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Various reagents, such as alkylating agents, can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tryptophan residue can lead to the formation of kynurenine derivatives.
Aplicaciones Científicas De Investigación
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and reaction mechanisms.
Biology: Investigated for its potential role in protein-protein interactions and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle or as a component of peptide-based drugs.
Industry: Utilized in the development of novel materials, such as hydrogels and nanomaterials, due to its unique sequence and properties.
Mecanismo De Acción
The mechanism of action of D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine depends on its specific application. In a biological context, it may interact with specific receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but the peptide’s sequence and structure play a crucial role in determining its interactions and effects.
Comparación Con Compuestos Similares
Similar Compounds
- D-Tryptophylglycyl-D-tyrosyl-D-alanyl-D-phenylalanine
- D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-serine
- D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-valine
Uniqueness
D-Tryptophylglycyl-D-tyrosyl-D-phenylalanyl-D-alanine is unique due to its specific sequence of amino acids, which imparts distinct chemical and biological properties. Its combination of D-amino acids and glycine allows for unique structural conformations and interactions, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
644997-54-6 |
|---|---|
Fórmula molecular |
C34H38N6O7 |
Peso molecular |
642.7 g/mol |
Nombre IUPAC |
(2R)-2-[[(2R)-2-[[(2R)-2-[[2-[[(2R)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]propanoic acid |
InChI |
InChI=1S/C34H38N6O7/c1-20(34(46)47)38-32(44)29(15-21-7-3-2-4-8-21)40-33(45)28(16-22-11-13-24(41)14-12-22)39-30(42)19-37-31(43)26(35)17-23-18-36-27-10-6-5-9-25(23)27/h2-14,18,20,26,28-29,36,41H,15-17,19,35H2,1H3,(H,37,43)(H,38,44)(H,39,42)(H,40,45)(H,46,47)/t20-,26-,28-,29-/m1/s1 |
Clave InChI |
XDZFYULWRPMWFN-CZECKZAGSA-N |
SMILES isomérico |
C[C@H](C(=O)O)NC(=O)[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CC2=CC=C(C=C2)O)NC(=O)CNC(=O)[C@@H](CC3=CNC4=CC=CC=C43)N |
SMILES canónico |
CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)CNC(=O)C(CC3=CNC4=CC=CC=C43)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


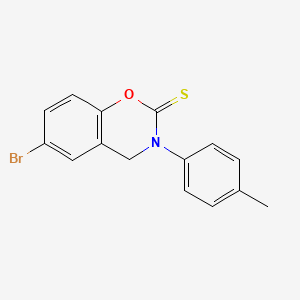
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)
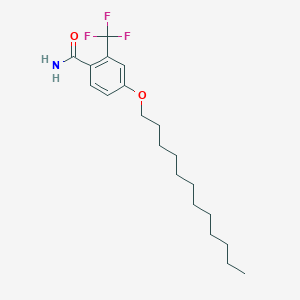
![Propanamide, 2-(acetylamino)-N,N-diethyl-3-[(1-methylethyl)thio]-](/img/structure/B15170085.png)
![Acetamide, N-[1-(difluoroamino)cyclohexyl]-N,2-difluoro-](/img/structure/B15170094.png)
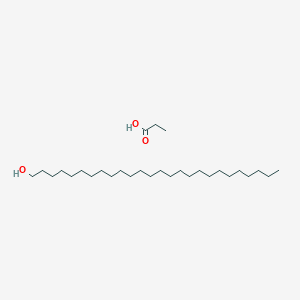
![N-[5-(Dimethoxymethyl)-1H-imidazol-2-yl]acetamide](/img/structure/B15170099.png)
![1-Piperidinecarboxamide, N-(4-hydroxybenzoyl)-4-[(phenylthio)methyl]-](/img/structure/B15170110.png)
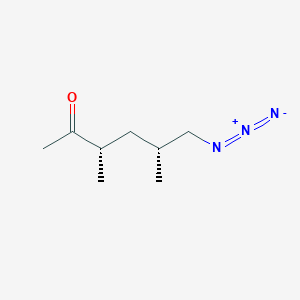
![9-Chloro-1-ethyl-2-phenyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B15170121.png)
![6-{2-Amino-6-[4-(dimethylamino)phenyl]pyrimidin-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B15170123.png)
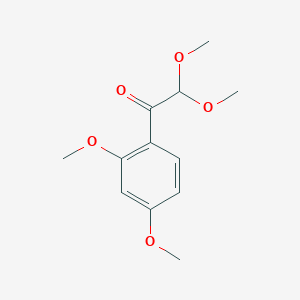
![4-{(2S)-2-[3,4-Bis(difluoromethoxy)phenyl]-2-phenylethyl}pyridine](/img/structure/B15170136.png)
